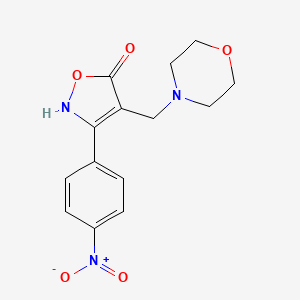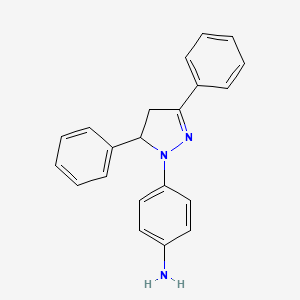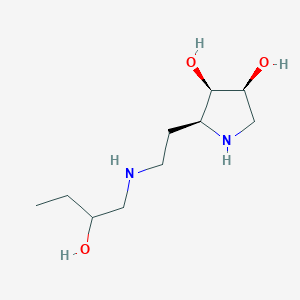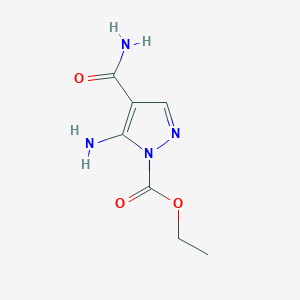![molecular formula C34H48F3OP B12878939 Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is a specialized phosphine ligand known for its bulky structure and electron-rich properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to enhance the reactivity of palladium catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl chloride with dicyclohexylphosphine under inert conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide in a suitable solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine can undergo oxidation reactions to form phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts, bases like potassium tert-butoxide, and solvents such as THF are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Wissenschaftliche Forschungsanwendungen
Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine is extensively used in scientific research due to its unique properties:
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium centers, stabilizing the metal and facilitating the formation of reactive intermediates. This enhances the efficiency of cross-coupling reactions by promoting the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Dicyclohexyl(2’,4’,6’-triisopropyl-3-(trifluoromethoxy)-[1,1’-biphenyl]-2-yl)phosphine stands out due to its bulky structure and electron-rich nature, which provide enhanced stability and reactivity in catalytic processes. Its trifluoromethoxy group further contributes to its unique electronic properties, making it a valuable ligand in various applications .
Eigenschaften
Molekularformel |
C34H48F3OP |
|---|---|
Molekulargewicht |
560.7 g/mol |
IUPAC-Name |
dicyclohexyl-[2-(trifluoromethoxy)-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C34H48F3OP/c1-22(2)25-20-29(23(3)4)32(30(21-25)24(5)6)28-18-13-19-31(38-34(35,36)37)33(28)39(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h13,18-24,26-27H,7-12,14-17H2,1-6H3 |
InChI-Schlüssel |
XHYSAGHHLVOQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(F)(F)F)P(C3CCCCC3)C4CCCCC4)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B12878858.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)



![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)


![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)


